N-butyl-6-(3-methylphenoxy)hexan-1-amine
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Overview
Description
N-butyl-6-(3-methylphenoxy)hexan-1-amine is an organic compound with the molecular formula C17H29NO It is a member of the amine family, characterized by the presence of an amino group attached to a hexane chain, which is further substituted with a butyl group and a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(3-methylphenoxy)hexan-1-amine typically involves a multi-step process:
Formation of the Hexane Chain: The initial step involves the preparation of the hexane chain with the desired substituents. This can be achieved through a series of alkylation and substitution reactions.
Introduction of the Phenoxy Group: The 3-methylphenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(3-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-butyl-6-(3-methylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions due to its amine group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-6-(3-methylphenoxy)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-butyl-6-phenoxyhexan-1-amine: Similar structure but lacks the methyl group on the phenoxy ring.
N-butyl-6-(4-methylphenoxy)hexan-1-amine: Similar structure with the methyl group in a different position on the phenoxy ring.
N-butyl-6-(3-chlorophenoxy)hexan-1-amine: Similar structure with a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
N-butyl-6-(3-methylphenoxy)hexan-1-amine is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-butyl-6-(3-methylphenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-4-12-18-13-7-5-6-8-14-19-17-11-9-10-16(2)15-17/h9-11,15,18H,3-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWNPSJNJLGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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